molecular formula C10H13NO B11917702 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile

3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile

Cat. No.: B11917702
M. Wt: 163.22 g/mol
InChI Key: BIZISPBJTYQKSH-UHFFFAOYSA-N
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Description

3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile: is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile typically involves the reaction of spiro[3.3]heptane-2-one with a suitable nitrile source under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the spiro compound, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) or amines replace the nitrile group, forming corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.

    Substitution: Hydroxide ions (OH-), amines, often in polar solvents like water or alcohols.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for the synthesis of complex molecules and materials.

Biology and Medicine:

Industry: In industrial settings, this compound could be used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action for 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile is not well-documented. based on its structure, it is likely to interact with various molecular targets through its nitrile and ketone functional groups. These interactions could involve hydrogen bonding, nucleophilic addition, or other chemical processes.

Comparison with Similar Compounds

  • 3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile
  • 6-Oxospiro[3.3]heptan-2-yl acetate
  • tert-Butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: 3-Oxo-3-{spiro[33]heptan-2-yl}propanenitrile is unique due to its specific spiro structure and the presence of both nitrile and ketone functional groupsIn contrast, similar compounds may lack one or more of these functional groups, limiting their reactivity and versatility.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

3-oxo-3-spiro[3.3]heptan-2-ylpropanenitrile

InChI

InChI=1S/C10H13NO/c11-5-2-9(12)8-6-10(7-8)3-1-4-10/h8H,1-4,6-7H2

InChI Key

BIZISPBJTYQKSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)CC#N

Origin of Product

United States

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